Butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

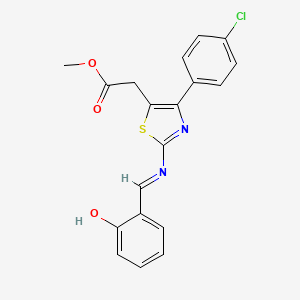

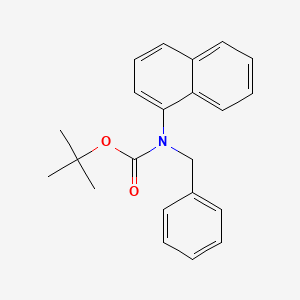

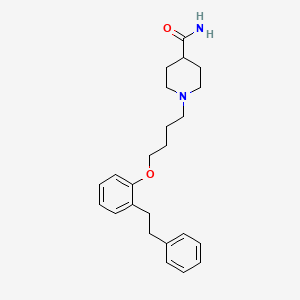

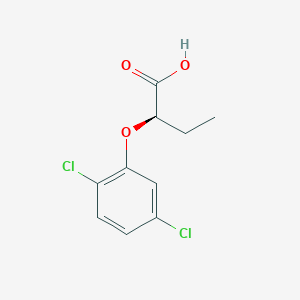

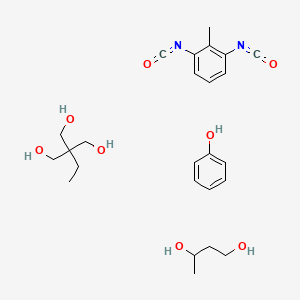

The compound “Butane-1,3-diol; 1,3-diisocyanato-2-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; phenol” is a complex mixture of four distinct chemical entities, each with unique properties and applications. Butane-1,3-diol is a diol with applications in flavoring and as a precursor to antibiotics . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a triol used in the synthesis of various polymers . Phenol is a well-known aromatic compound with applications in the production of plastics, resins, and as a disinfectant .

Méthodes De Préparation

Butane-1,3-diol: Butane-1,3-diol can be synthesized through the hydrogenation of 3-hydroxybutanal . Industrially, it is produced by the catalytic hydrogenation of acetaldehyde and formaldehyde .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is synthesized by the phosgenation of toluene diamine . This process involves the reaction of toluene diamine with phosgene to produce the diisocyanate .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized by the aldol condensation of formaldehyde and acetone, followed by hydrogenation .

Phenol: Phenol is industrially produced through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Analyse Des Réactions Chimiques

Butane-1,3-diol: Butane-1,3-diol undergoes oxidation to form butanone and reduction to form butane . It can also undergo dehydration to form butadiene .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with compounds containing active hydrogen, such as alcohols and amines, to form polyurethanes . It can also undergo self-polymerization to form isocyanurates .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo esterification reactions to form polyesters . It can also react with isocyanates to form polyurethanes .

Phenol: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . It can also undergo oxidation to form quinones .

Applications De Recherche Scientifique

Butane-1,3-diol: Butane-1,3-diol is used in the synthesis of antibiotics and as a flavoring agent . It is also researched for its potential in inducing ketogenesis .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is extensively used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants . It is also studied for its toxicological effects and environmental impact .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in the synthesis of various polymers, including polyesters and polyurethanes . It is also researched for its potential in biomedical applications .

Phenol: Phenol is used in the production of plastics, resins, and as a disinfectant . It is also studied for its antimicrobial properties and potential use in medical applications .

Mécanisme D'action

Butane-1,3-diol: Butane-1,3-diol exerts its effects through its metabolism to beta-hydroxybutyrate, which induces ketogenesis .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with hydroxyl and amine groups to form urethane linkages, leading to the formation of polyurethanes .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting polymers .

Phenol: Phenol exerts its antimicrobial effects by denaturing proteins and disrupting cell membranes .

Comparaison Avec Des Composés Similaires

Butane-1,3-diol: Similar compounds include 1,2-butanediol, 1,4-butanediol, and 2,3-butanediol . Butane-1,3-diol is unique in its ability to induce ketogenesis .

1,3-diisocyanato-2-methylbenzene: Similar compounds include 2,4-diisocyanato-1-methylbenzene and 1,2-diisocyanato-3-methylbenzene . 1,3-diisocyanato-2-methylbenzene is unique in its reactivity and applications in polyurethane production .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar compounds include glycerol and trimethylolpropane . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique in its structure and applications in polymer synthesis .

Phenol: Similar compounds include cresols and resorcinol . Phenol is unique in its widespread use and antimicrobial properties .

Propriétés

Formule moléculaire |

C25H36N2O8 |

|---|---|

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol |

InChI |

InChI=1S/C9H6N2O2.C6H14O3.C6H6O.C4H10O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-6-4-2-1-3-5-6;1-4(6)2-3-5/h2-4H,1H3;7-9H,2-5H2,1H3;1-5,7H;4-6H,2-3H2,1H3 |

Clé InChI |

WUYRIQIUJVJTKY-UHFFFAOYSA-N |

SMILES canonique |

CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.CC(CCO)O.C1=CC=C(C=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)